molecular formula C12H16N2 B1378711 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1553271-94-5

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1378711
M. Wt: 188.27 g/mol
InChI Key: VSJIFSLMUQAXHK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the formula C12H16N2 . It has a molecular weight of 188.27 .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted at the 1-position with a cyclopropyl group and at the 8-position with a methyl group .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
    • Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Antibacterial Research

    • Application : A series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized for their antibacterial activities .
    • Methods : The structures of these compounds were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .
    • Results : The compounds showed excellent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), with 50% effective concentration (EC50) ranging from 2.32 to 35.4 µg/mL .
  • Pharmaceutical Development

    • Application : Ozenoxacin, a quinolone antibiotic, has been developed for the treatment of impetigo and other dermatological bacterial infections .
    • Methods : The development process involved rigorous testing and trials to ensure the safety and efficacy of the drug .
    • Results : Ozenoxacin has been approved in the USA by the FDA for the topical treatment of impetigo .
  • Synthesis of Quinoline Derivatives

    • Application : Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
    • Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
  • Neuroprotective Effects

    • Application : 1,2,3,4-tetrahydroisoquinoline analogs have been evaluated for their neuroprotective effects .
    • Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
    • Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Cyclopropane Synthesis

    • Application : Cyclopropane synthesis is a crucial process in organic chemistry .
    • Methods : A newly designed isopropylcyclopentadienyl ligand drastically improves yield and diastereoselectivity .
    • Results : The development of this ligand has led to significant advancements in the field of cyclopropane synthesis .
  • Antimicrobial Drugs

    • Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Neurodegenerative Disorders

    • Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • Results : Taguchi and co-workers evaluated the neuroprotective effects of 1,3-dimethyl THIQ and 1,3-dimethyl-N-propargyl THIQ on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and methyl-4-phenylpyridinium ion (MPP +), an active metabolite of MPTP, induced PD like symptoms in mice .
  • Antiviral and Anti-inflammatory

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory .
    • Methods : Researchers synthesize a variety of indole derivatives to study their potential biological activities .
    • Results : These derivatives have created interest among researchers due to their potential therapeutic effects .

properties

IUPAC Name

4-cyclopropyl-5-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-2-4-11-12(9)14(8-7-13-11)10-5-6-10/h2-4,10,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIFSLMUQAXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

1553271-94-5
Record name 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
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Reactant of Route 6
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

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